molecular formula C21H22N4O B2773134 N'-[(E)-2-pyridinylmethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide CAS No. 612047-88-8

N'-[(E)-2-pyridinylmethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide

Cat. No.: B2773134
CAS No.: 612047-88-8
M. Wt: 346.434
InChI Key: VAGBEFJJOGALQA-UHFFFAOYSA-N
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Description

N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide is a complex organic compound that features a pyridine ring, a tetrahydrocarbazole moiety, and a hydrazide linkage

Properties

IUPAC Name

N-[(E)-pyridin-2-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(24-23-15-16-7-5-6-13-22-16)12-14-25-19-10-3-1-8-17(19)18-9-2-4-11-20(18)25/h1,3,5-8,10,13,15H,2,4,9,11-12,14H2,(H,24,26)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGBEFJJOGALQA-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide typically involves the condensation of 2-pyridinecarboxaldehyde with 3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide under mild conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of the starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • N-(pyridin-2-yl)imidates

Uniqueness

N’-[(pyridin-2-yl)methylidene]-3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide is unique due to its combination of a pyridine ring and a tetrahydrocarbazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N'-[(E)-2-pyridinylmethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse sources.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydrocarbazole derivatives with pyridine-based aldehydes under controlled conditions. The resulting hydrazide compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

Anticancer Activity

Research indicates that derivatives of hydrazides similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism : These compounds induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. Studies have shown that hydrazone derivatives can inhibit cell proliferation and induce cell cycle arrest in cancer cells .
  • Case Study : A study involving a series of carbazole derivatives demonstrated that certain compounds showed IC50 values in the low micromolar range against lung and colon cancer cells .

Antimicrobial Activity

The compound also displays notable antimicrobial properties:

  • Effectiveness : In vitro studies reveal that this compound exhibits activity against a range of bacterial strains including E. coli and C. albicans. The most significant results were observed in biofilm inhibition assays against Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the pyridine moiety is believed to enhance interaction with biological targets due to its ability to participate in hydrogen bonding and π-stacking interactions.

Structural Component Biological Activity
Pyridine ringEnhances anticancer activity
Tetrahydrocarbazole coreContributes to cytotoxicity
Hydrazide linkageIncreases antimicrobial efficacy

Toxicity and ADMET Profile

While exploring the therapeutic potential of this compound, it is essential to consider its toxicity profile:

  • Cytotoxicity : Preliminary cytotoxicity assays indicate that at concentrations below 100 μg/mL, the compound does not significantly affect mammalian cell viability .
  • ADMET Properties : The compound shows favorable absorption characteristics with an average permeability through the blood-brain barrier. However, further studies are required to assess its mutagenic potential and hepatotoxicity .

Q & A

What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

Level: Basic
Methodological Answer:
The compound is typically synthesized via a condensation reaction between a pyridine-derived aldehyde (e.g., 2-pyridinecarboxaldehyde) and 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide. Key parameters include:

  • Solvent selection : Ethanol or methanol is preferred to enhance solubility and reaction homogeneity .
  • Temperature : Reactions are conducted under reflux (70–80°C) to drive imine (hydrazone) bond formation .
  • Catalysis : Acidic conditions (e.g., acetic acid) accelerate the reaction by protonating the carbonyl group of the aldehyde .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), monitored via TLC .

How is structural integrity confirmed post-synthesis, and what analytical techniques are most reliable?

Level: Basic
Methodological Answer:
Structural validation requires a multi-technique approach :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., hydrazone NH at δ 10–12 ppm) and confirm aromatic systems .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Confirms hydrazone (C=N stretch at ~1600 cm⁻¹) and carbazole N–H bonds (~3400 cm⁻¹) .
  • X-ray Crystallography (if crystals form): Resolves non-planar conformations caused by steric hindrance between the pyridine and carbazole moieties .

How does the hydrazone linkage influence biological activity, and what mechanisms are hypothesized?

Level: Advanced
Methodological Answer:
The hydrazone group (-NH-N=C-) enables dual functionality :

  • Chelation : Binds metal ions (e.g., Fe³⁺, Cu²⁺), potentially inhibiting metalloenzymes .
  • Hydrogen Bonding : Interacts with biological targets (e.g., kinases, DNA) via NH and pyridine N atoms, modulating activity .
    Experimental validation :
  • Molecular Docking : Predict binding affinity to targets like topoisomerase II or β-amyloid .
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition or cytotoxicity studies .

What computational strategies predict interactions with biological targets, and how are they validated?

Level: Advanced
Methodological Answer:
Integrated computational workflows include:

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time .
  • Pharmacophore Modeling : Identifies critical functional groups (e.g., hydrazone, carbazole) for activity .
    Validation :
  • Compare computational binding energies with experimental IC₅₀ values from enzyme assays .
  • Use site-directed mutagenesis to confirm predicted binding residues in target proteins.

How can contradictions in biological activity data between structural analogs be resolved?

Level: Advanced
Methodological Answer:
Structure-Activity Relationship (SAR) studies are critical:

  • Synthesize analogs : Vary substituents (e.g., nitro vs. methoxy groups) and compare activities .
  • Statistical Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Crystallographic Data : Resolve steric or electronic differences impacting target binding (e.g., nitro group orientation in analogs) .

What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability) for in vivo studies?

Level: Advanced
Methodological Answer:
Derivatization and formulation approaches :

  • Salt Formation : Improve water solubility via hydrochloride or sodium salts .
  • Prodrug Design : Mask hydrazone NH with acetyl groups to enhance membrane permeability .
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to prolong circulation .
    Assessment :
  • Measure logD (octanol-water distribution) and plasma protein binding rates .
  • Conduct pharmacokinetic profiling in rodent models (e.g., Cmax, t½).

How are non-planar conformations and steric effects characterized, and how do they impact reactivity?

Level: Basic
Methodological Answer:
Conformational analysis tools :

  • X-ray Crystallography : Reveals dihedral angles between carbazole and pyridine rings .
  • DFT Calculations : Predict energy barriers for rotation around the hydrazone bond .
    Impact on reactivity :
  • Steric hindrance reduces nucleophilic attack on the hydrazone C=N bond .
  • Non-planarity may limit π-π stacking in solid-state synthesis or crystal packing .

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